5-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromoethyl group attached to the pyrimidine ring, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione typically involves the bromination of a suitable pyrimidine precursor. One common method is the reaction of pyrimidine-2,4(1H,3H)-dione with 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.
Oxidation: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used under acidic or basic conditions.
Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyrimidine derivatives with various functional groups, depending on the nucleophile used.
Oxidation: The major products are oxidized pyrimidine derivatives with hydroxyl or carbonyl groups.
Reduction: The major products are dihydropyrimidine derivatives.
Scientific Research Applications
5-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules, including antiviral, anticancer, and antimicrobial agents.
Chemical Biology: It is used as a probe to study the interactions of pyrimidine derivatives with biological targets, such as enzymes and receptors.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug candidates.
Mechanism of Action
The mechanism of action of 5-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione is primarily based on its ability to interact with biological targets, such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione
- 5-(2-iodoethyl)pyrimidine-2,4(1H,3H)-dione
- 5-(2-fluoroethyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
5-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromoethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate for the synthesis of diverse pyrimidine derivatives. Additionally, the bromoethyl group can form stronger covalent bonds with biological targets, enhancing its potential as a pharmacophore in drug design.
Properties
IUPAC Name |
5-(2-bromoethyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c7-2-1-4-3-8-6(11)9-5(4)10/h3H,1-2H2,(H2,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOWLIYDHNIKAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649309 |
Source
|
Record name | 5-(2-Bromoethyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53438-96-3 |
Source
|
Record name | 5-(2-Bromoethyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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